
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C8H8FN5 . It has a molecular weight of 193.18 . This compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 193.18 . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Fluorinated anilines are key intermediates in the synthesis of complex organic molecules. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, demonstrates the utility of fluorinated anilines in drug synthesis (Yang Shijing, 2013).
- Microwave-assisted synthesis methods have been developed for efficient and rapid production of fluorinated aniline derivatives, highlighting the evolving synthetic techniques for these compounds (E. Menteşe et al., 2015).
Antimicrobial and Anticancer Activities
- Schiff's bases and azetidinones derived from chloro- and fluoro-substituted anilines have shown significant antimicrobial activities, suggesting the potential of fluorinated anilines in developing new antimicrobial agents (B. Mistry et al., 2016).
- Novel 1,4-disubstituted phthalazines synthesized from anilino derivatives, including fluorinated ones, exhibited higher anticancer activity in vitro compared to the cisplatin control, indicating the potential of fluorinated anilines in anticancer drug development (Juan Li et al., 2006).
Material Science Applications
- Fluorinated aniline derivatives have been explored for their electroluminescence applications, suggesting their utility in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Dileep A. K. Vezzu et al., 2010).
Sensing and Detection Technologies
- Fluorescence quenching studies on thiophene-substituted 1,3,4-oxadiazoles for aniline sensing indicate the role of fluorinated compounds in the development of sensors for detecting hazardous materials (L. Naik et al., 2018).
properties
IUPAC Name |
4-fluoro-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEKNWHWVBFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



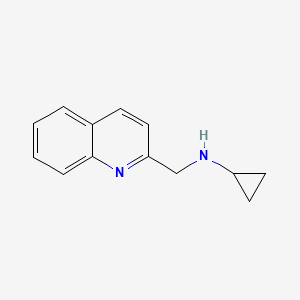
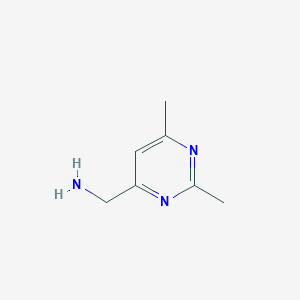
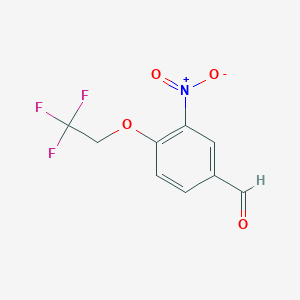
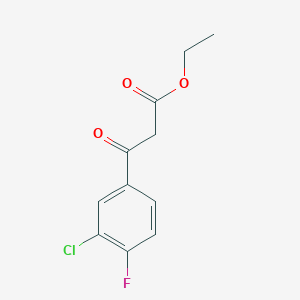
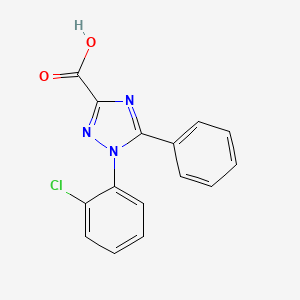
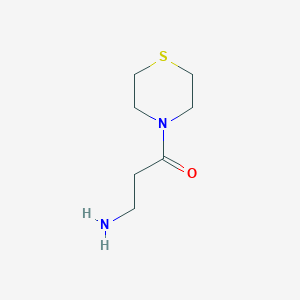

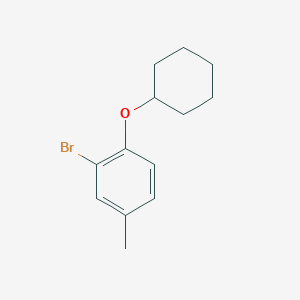
![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)
![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)
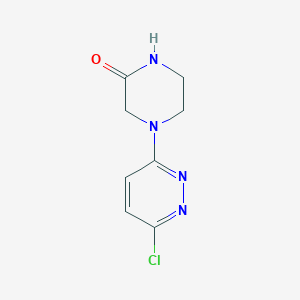
![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)
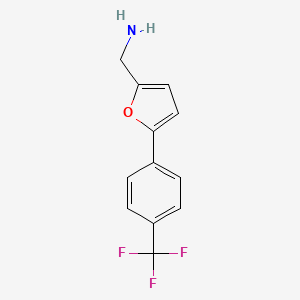
![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)